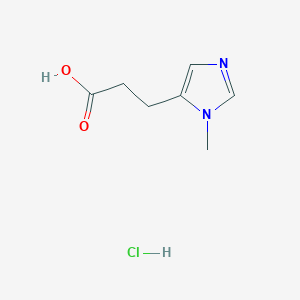
Acide 3-(1-méthyl-1H-imidazol-5-yl)propanoïque chlorhydrate
Vue d'ensemble
Description
3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O2 and its molecular weight is 190.63 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications pharmaceutiques
Les dérivés de l'imidazole, tels que l'acide 3-(1-méthyl-1H-imidazol-5-yl)propanoïque chlorhydrate, ont été trouvés pour présenter un large éventail d'activités biologiques . Ils ont été utilisés dans le développement de divers médicaments en raison de leurs propriétés chimiques et biologiques .
Applications antibactériennes
Les dérivés de l'imidazole ont montré des propriétés antibactériennes . Cela suggère que l'this compound pourrait potentiellement être utilisé dans le développement de nouveaux agents antibactériens .
Applications antimycobactériennes
En plus de leurs propriétés antibactériennes, les dérivés de l'imidazole ont également démontré des activités antimycobactériennes . Cela pourrait faire de l'this compound un candidat pour le développement de médicaments pour traiter les infections mycobactériennes .
Applications anti-inflammatoires
Les dérivés de l'imidazole ont été trouvés pour présenter des activités anti-inflammatoires . Cela suggère que l'this compound pourrait potentiellement être utilisé dans le traitement des états inflammatoires .
Applications antitumorales
Les dérivés de l'imidazole ont montré des propriétés antitumorales . Cela suggère que l'this compound pourrait potentiellement être utilisé dans le développement de nouveaux agents antitumoraux .
Applications antidiabétiques
Les dérivés de l'imidazole ont démontré des activités antidiabétiques . Cela pourrait faire de l'this compound un candidat pour le développement de médicaments pour traiter le diabète .
Analyse Biochimique
Biochemical Properties
3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride plays a pivotal role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is involved in the metabolism of histidine, where it may undergo oxidation or transamination . The interactions between 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride and these biomolecules are essential for maintaining cellular homeostasis and metabolic balance.
Cellular Effects
The effects of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . These changes can have significant implications for cell growth, differentiation, and overall cellular health.
Molecular Mechanism
At the molecular level, 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and subsequent alterations in cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic pathways and cellular function. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it is a product of histidine metabolism and can be further metabolized through oxidation or transamination . These metabolic pathways are essential for maintaining cellular energy balance and overall metabolic health.
Transport and Distribution
The transport and distribution of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The efficient transport and distribution of this compound are crucial for its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of this compound is essential for its role in modulating enzyme activity, gene expression, and cellular metabolism.
Propriétés
IUPAC Name |
3-(3-methylimidazol-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-9-5-8-4-6(9)2-3-7(10)11;/h4-5H,2-3H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTBWXFTMUJXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



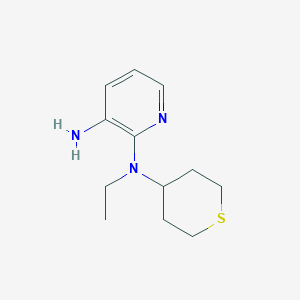

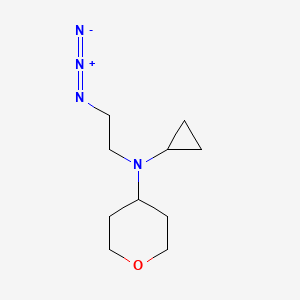


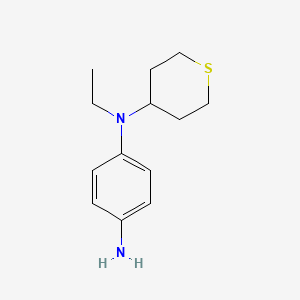
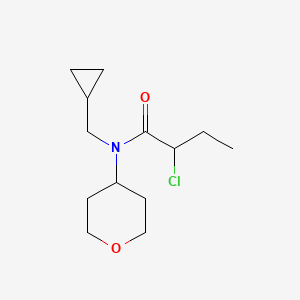
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492882.png)
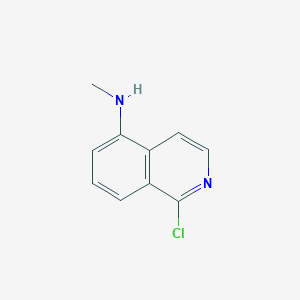
![6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1492884.png)


![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)
